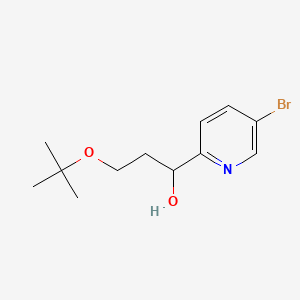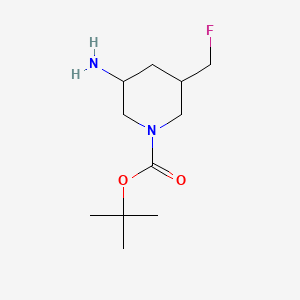![molecular formula C12H9N3 B13923309 [4-(5-Pyrimidinyl)phenyl]acetonitrile](/img/structure/B13923309.png)
[4-(5-Pyrimidinyl)phenyl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(5-Pyrimidinyl)phenyl]acetonitrile: is an organic compound with the molecular formula C12H9N3 and a molecular weight of 195.22 g/mol It consists of a phenyl ring substituted with a pyrimidinyl group and an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(5-Pyrimidinyl)phenyl]acetonitrile typically involves the reaction of a pyrimidinyl-substituted benzaldehyde with a suitable nitrile source under acidic or basic conditions. One common method involves the use of acetonitrile as a solvent and a catalyst such as potassium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: [4-(5-Pyrimidinyl)phenyl]acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include substituted phenylacetonitriles, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: In chemistry, [4-(5-Pyrimidinyl)phenyl]acetonitrile is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .
Medicine: In medicine, derivatives of this compound are explored for their potential use in treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials with specific properties, such as polymers and dyes .
Mécanisme D'action
The mechanism of action of [4-(5-Pyrimidinyl)phenyl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis or repair, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
- [4-(5-Pyrimidinyl)phenyl]methanol
- [4-(5-Pyrimidinyl)phenyl]amine
- [4-(5-Pyrimidinyl)phenyl]carboxylic acid
Uniqueness: [4-(5-Pyrimidinyl)phenyl]acetonitrile is unique due to its nitrile functional group, which imparts distinct reactivity and properties compared to its analogs. The presence of the nitrile group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C12H9N3 |
|---|---|
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
2-(4-pyrimidin-5-ylphenyl)acetonitrile |
InChI |
InChI=1S/C12H9N3/c13-6-5-10-1-3-11(4-2-10)12-7-14-9-15-8-12/h1-4,7-9H,5H2 |
Clé InChI |
OCPXAWQMINBLJY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC#N)C2=CN=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(1-Methyl-1h-imidazol-2-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13923240.png)
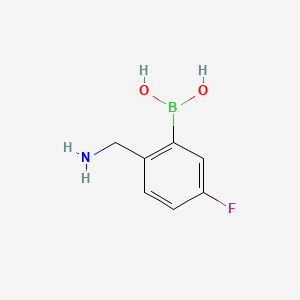
![2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl-](/img/structure/B13923253.png)
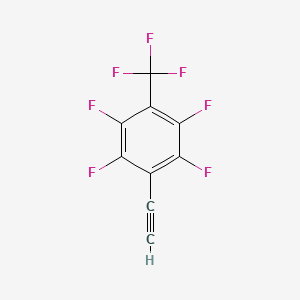
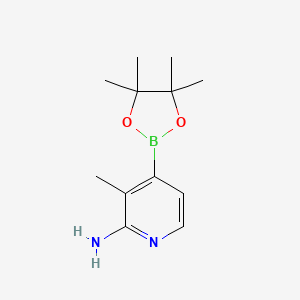
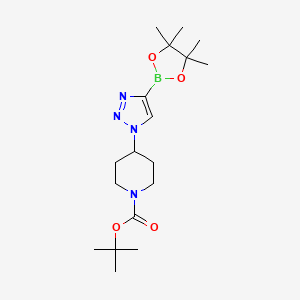
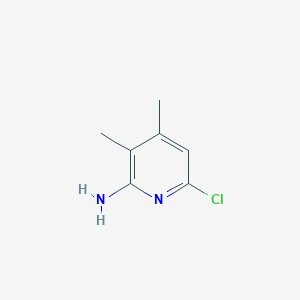
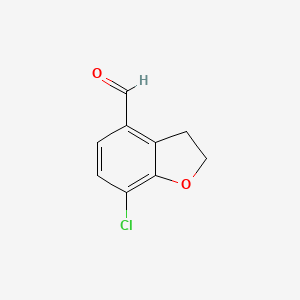
![3-[1-(Trifluoromethyl)vinyl]benzonitrile](/img/structure/B13923289.png)

![2-(3-Aminopyrazolo[1,5-a]pyrimidin-5-yl)cyclopropanecarbonitrile](/img/structure/B13923292.png)
